molecular formula C17H15NO2 B13744048 ethyl 4-(1H-indol-5-yl)benzoate CAS No. 1037364-92-3

ethyl 4-(1H-indol-5-yl)benzoate

Cat. No.: B13744048
CAS No.: 1037364-92-3
M. Wt: 265.31 g/mol
InChI Key: HEZZNWVRXPWVHI-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indol-5-yl)benzoate is a chemical compound that features an indole moiety attached to a benzoate ester. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-indol-5-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a carbonyl compound, followed by cyclization. For this compound, the starting materials would include ethyl 4-formylbenzoate and phenylhydrazine. The reaction is usually carried out under acidic conditions, such as using methanesulfonic acid in methanol, and requires heating to promote cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-indol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Ethyl 4-(1H-indol-5-yl)methanol.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 4-(1H-indol-5-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1H-indol-5-yl)benzoate involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Oxindole: An oxidized derivative of indole with various biological activities.

Uniqueness

Ethyl 4-(1H-indol-5-yl)benzoate is unique due to its specific ester and indole functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

CAS No.

1037364-92-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 4-(1H-indol-5-yl)benzoate

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)13-5-3-12(4-6-13)14-7-8-16-15(11-14)9-10-18-16/h3-11,18H,2H2,1H3

InChI Key

HEZZNWVRXPWVHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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